molecular formula C7H12N4O2S B13060734 4-(3-Amino-1H-1,2,4-triazol-1-yl)-1lambda6-thiane-1,1-dione

4-(3-Amino-1H-1,2,4-triazol-1-yl)-1lambda6-thiane-1,1-dione

Cat. No.: B13060734
M. Wt: 216.26 g/mol
InChI Key: ZUOWYRWXFVARNP-UHFFFAOYSA-N
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Description

4-(3-Amino-1H-1,2,4-triazol-1-yl)-1lambda6-thiane-1,1-dione is a heterocyclic compound that features a 1,2,4-triazole ring and a thiane-1,1-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Amino-1H-1,2,4-triazol-1-yl)-1lambda6-thiane-1,1-dione typically involves the reaction of 3-amino-1,2,4-triazole with a suitable thiane-1,1-dione precursor. The reaction conditions often include the use of solvents such as acetonitrile or ethanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(3-Amino-1H-1,2,4-triazol-1-yl)-1lambda6-thiane-1,1-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and specific solvents .

Major Products Formed

Mechanism of Action

The mechanism of action of 4-(3-Amino-1H-1,2,4-triazol-1-yl)-1lambda6-thiane-1,1-dione involves its interaction with specific molecular targets. For example, in medicinal applications, the compound may inhibit enzymes or disrupt cellular processes, leading to antimicrobial or anticancer effects. The exact pathways and targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other 1,2,4-triazole derivatives and thiane-1,1-dione analogs, such as:

Uniqueness

4-(3-Amino-1H-1,2,4-triazol-1-yl)-1lambda6-thiane-1,1-dione is unique due to its combined structural features of a triazole ring and a thiane-1,1-dione moiety. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications .

Properties

Molecular Formula

C7H12N4O2S

Molecular Weight

216.26 g/mol

IUPAC Name

1-(1,1-dioxothian-4-yl)-1,2,4-triazol-3-amine

InChI

InChI=1S/C7H12N4O2S/c8-7-9-5-11(10-7)6-1-3-14(12,13)4-2-6/h5-6H,1-4H2,(H2,8,10)

InChI Key

ZUOWYRWXFVARNP-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CCC1N2C=NC(=N2)N

Origin of Product

United States

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